molecular formula C8H14F3NO2 B2586367 Ethyl 5-amino-4-(trifluoromethyl)pentanoate CAS No. 2287272-31-3

Ethyl 5-amino-4-(trifluoromethyl)pentanoate

Cat. No.: B2586367
CAS No.: 2287272-31-3
M. Wt: 213.2
InChI Key: NUKPAUGXNMKBML-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-(trifluoromethyl)pentanoate is an organic compound with a unique structure that includes an amino group, a trifluoromethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-(trifluoromethyl)pentanoate typically involves the reaction of ethyl 4-(trifluoromethyl)pentanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-(trifluoromethyl)pentanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 5-amino-4-(trifluoromethyl)pentanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-(trifluoromethyl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of biochemical pathways and the development of new therapeutic agents.

Comparison with Similar Compounds

Ethyl 5-amino-4-(trifluoromethyl)pentanoate can be compared with other similar compounds, such as:

    Ethyl 5-amino-4-methylpentanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 5-amino-4-(difluoromethyl)pentanoate: Contains a difluoromethyl group instead of a trifluoromethyl group, which can affect its reactivity and interactions.

    Ethyl 5-amino-4-(trifluoromethyl)butanoate: Has a shorter carbon chain, leading to differences in physical and chemical properties.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

ethyl 4-(aminomethyl)-5,5,5-trifluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c1-2-14-7(13)4-3-6(5-12)8(9,10)11/h6H,2-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKPAUGXNMKBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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